molecular formula C15H14ClFN2O4 B5837447 3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline

3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline

Cat. No.: B5837447
M. Wt: 340.73 g/mol
InChI Key: MXDZPNJPLNGQFR-UHFFFAOYSA-N
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Description

3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, nitro, methoxy, and fluoro, makes it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups. For example, starting with a fluorinated aniline derivative, the compound can be synthesized through a series of nitration, chlorination, and methoxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts and solvents are often employed to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.

Scientific Research Applications

3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-bromoaniline
  • 3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-iodoaniline
  • 3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylaniline

Uniqueness

Compared to similar compounds, 3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O4/c1-22-14-5-9(13(19(20)21)7-15(14)23-2)8-18-10-3-4-12(17)11(16)6-10/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZPNJPLNGQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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